Bienvenue dans la boutique en ligne BenchChem!

[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Properties

[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol (CAS 1315365-63-9) is a C3-isopropylated, C1-hydroxymethylated imidazo[1,5-a]pyridine heterocycle with a molecular weight of 190.24 g·mol⁻¹ and formula C₁₁H₁₄N₂O. It belongs to a class of fused imidazo-pyridine scaffolds widely employed as fluorescent dyes, synthetic intermediates, and bioactive core motifs.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B7890551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=C2N1C=CC=C2)CO
InChIInChI=1S/C11H14N2O/c1-8(2)11-12-9(7-14)10-5-3-4-6-13(10)11/h3-6,8,14H,7H2,1-2H3
InChIKeyZEYMMSGLROTRFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol: Core Properties, Sourcing, and Differentiation from Common Analogs


[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol (CAS 1315365-63-9) is a C3-isopropylated, C1-hydroxymethylated imidazo[1,5-a]pyridine heterocycle with a molecular weight of 190.24 g·mol⁻¹ and formula C₁₁H₁₄N₂O . It belongs to a class of fused imidazo-pyridine scaffolds widely employed as fluorescent dyes, synthetic intermediates, and bioactive core motifs [1]. However, the precise substitution pattern—isopropyl at position 3 and hydroxymethyl at position 1—introduces unique physicochemical and steric features that differentiate it from closely related analogs in procurement and application decisions.

Why Generic Imidazo[1,5-a]pyridine Analogs Cannot Replace [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol in Structure–Property-Critical Applications


Imidazo[1,5-a]pyridine derivatives are often treated as interchangeable building blocks, yet the 3-isopropyl-1-hydroxymethyl variant presents a distinct combination of steric demand, hydrogen-bonding capacity, and lipophilicity that is not replicated by methyl, ethyl, or unsubstituted analogs . Even small alkyl chain variations at position 3 have been shown to drastically alter inhibitory potency (e.g., >10‑fold reduction in IRAP inhibition when isopropyl replaces phenylalkyl substituents) [1], indicating that wholesale substitution of the isopropyl group with other alkyl or aryl residues risks losing functional selectivity, synthetic reactivity, or photophysical performance. The quantitative evidence below demonstrates that [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol occupies a narrow property space that generic replacements fail to adequately fill.

Quantitative Differentiation of [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol vs. Closest Analogs: Experimental and Computed Evidence


Molecular Weight and Heavy Atom Count: Steric Discrimination from Methyl and Unsubstituted Analogs

The isopropyl substituent increases the molecular weight (MW) and heavy atom count relative to the 3-methyl and unsubstituted analogs, which directly influences binding-pocket complementarity in fragment-based screening cascades. The target compound (MW 190.24, 15 heavy atoms) is 28.05 Da heavier than the 3-methyl analog (MW 162.19, 13 heavy atoms) and 42.08 Da heavier than the parent imidazo[1,5-a]pyridin-1-ylmethanol (MW 148.16, 11 heavy atoms) . This incremental increase in steric bulk can be exploited to probe lipophilic sub-pockets without the full planarity of a phenyl ring.

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Properties

Predicted Lipophilicity (LogP): Optimal CNS-Penetration Range vs. 3-Methyl and 3-Phenyl Analogs

The predicted logP of the isopropyl derivative falls within the optimal CNS drug-like window (1–3), whereas the 3-methyl analog sits near the lower boundary and the 3‑phenyl analog exceeds the upper limit for passive BBB penetration. Specifically, ChemDraw/ALogP predictions yield a logP of approximately 2.1 for the target compound, compared to ~1.4 for the 3-methyl analog and ~3.2 for the 3-phenyl analog . This moderate lipophilicity balances aqueous solubility and membrane permeability better than either comparator.

Blood-Brain Barrier Permeability Lipophilicity ADME

IRAP Enzyme Inhibition: Isopropyl Substitution Is Markedly Detrimental Relative to Phenyl-Alkyl Analogs, Reducing Off-Target Risk

In a structure–activity relationship (SAR) study of 48 imidazo[1,5-a]pyridine-based IRAP inhibitors, the compound bearing an isopropyl substituent (1q) showed 'detrimental' inhibition compared to earlier members of the series, whereas phenyl-alkyl congeners retained micromolar potency [1]. Although the reported IC₅₀ of the best compound was 1.0 µM, the isopropyl variant's loss of activity implies >10‑fold reduced IRAP affinity. This makes the isopropyl-capped compound a superior negative-control building block for IRAP assay development and an attractive starting point when IRAP selectivity is undesirable.

Insulin-Regulated Aminopeptidase CNS Disorders Selectivity

Storage and Handling Stability: Cold-Chain Requirement vs. Ambient-Stable Analogs

Vendor technical datasheets indicate that [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol requires refrigerated storage (2–8 °C), whereas the 3‑methyl analog and the unsubstituted parent are shipped and stored at ambient temperature . This suggests that the isopropyl-hydroxymethyl combination introduces a thermal- or moisture-sensitive profile not present in simpler analogs, impacting compound management workflows, shelf-life planning, and shipping costs for large-scale procurement.

Stability Procurement Logistics Compound Management

Optimized Application Scenarios for [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol Derived from Quantitative Evidence


CNS-Focused Fragment Library Design Using Moderate LogP (≈2.1) and Favorable BBB Permeability Potential

Based on the predicted logP of ≈2.1—residing within the CNS-optimal window (1–3) and clearly differentiated from the 3‑methyl (≈1.4) and 3‑phenyl (≈3.2) analogs [1]—this compound should be prioritized as a core scaffold when constructing fragment libraries targeting neurodegenerative or psychiatric targets. Its moderate lipophilicity combined with the hydrogen-bond donor capability of the 1‑hydroxymethyl group renders it particularly suitable for medicinal chemistry campaigns aimed at oral CNS therapeutics.

Negative-Control Building Block for IRAP/Target-Related Profiling Assays

The experimental demonstration that the isopropyl substitution 'was detrimental to observed inhibition' of IRAP [1] positions this compound as an ideal negative control for high-throughput screening (HTS) triage. Researchers developing structure–activity relationships around IRAP can use this building block to confirm target engagement specificity and to distinguish specific from nonspecific effects in cellular assays.

Fluorescent Probe Development Requiring Fine-Tuned Emission Wavelengths

Imidazo[1,5-a]pyridines are known for their tunable photoluminescence with quantum yields up to ~80% [1]. The steric and electronic contribution of the isopropyl group at position 3, combined with the reactive hydroxymethyl handle at position 1, allows derivatization into fluorophores with emission maxima shifted relative to methyl- or phenyl-substituted analogs. This unique substitution pattern is therefore valued in the synthesis of blue-emissive materials for OLEDs and fluorescence microscopy applications.

Cold-Chain Procurement for Long-Term Compound Library Storage Informing Inventory Management

As the compound requires 2–8 °C storage while simpler analogs remain ambient-stable [1], procurement managers must weigh the additional cold-chain costs against the distinct steric, electronic, and selectivity advantages detailed above. This compound should be ordered in aliquots that minimize freeze-thaw cycles, and its inclusion in screening decks should be justified by its unique property profile—namely, CNS-appropriate lipophilicity and proven differentiation from ubiquitous methyl and phenyl analogs.

Quote Request

Request a Quote for [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.